molecular formula C10H9FO4 B13213178 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 1803586-60-8

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B13213178
CAS No.: 1803586-60-8
M. Wt: 212.17 g/mol
InChI Key: SEWNLOQYCUTBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable benzopyran precursor, followed by the introduction of the fluorine and hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups or the benzopyran ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.

    4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but without the fluorine atom, leading to different properties and applications.

Uniqueness

The presence of the fluorine atom in 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a unique and valuable compound for various scientific and industrial applications.

Properties

CAS No.

1803586-60-8

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

7-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-3,7,9,12H,4H2,(H,13,14)

InChI Key

SEWNLOQYCUTBTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)F)OC1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.